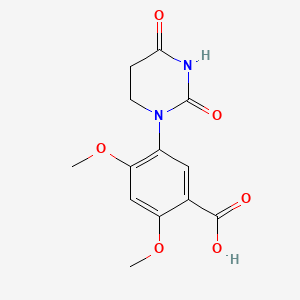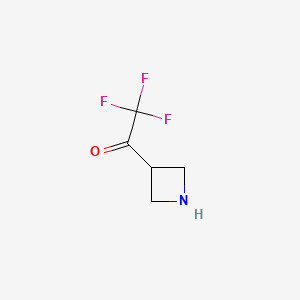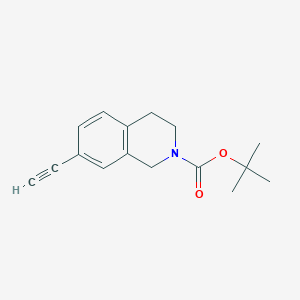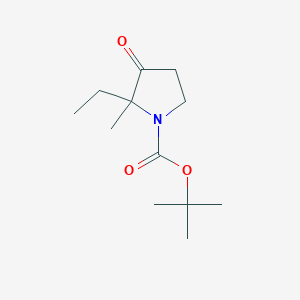
5-(2,4-Dioxohexahydropyrimidin-1-yl)-2,4-dimethoxy-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-dimethoxybenzoic acid is an organic compound that belongs to the family of benzoic acid derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-dimethoxybenzoic acid typically involves a multi-step process. One common method includes the reaction of 2-aminobenzamide with dimethyl malonate, p-anisidine, and p-nitrobenzaldehyde under reflux conditions in ethanol. This one-pot, four-component reaction yields the desired compound with a moderate yield of around 50%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-dimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various functionalized derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methoxybenzoic acid
- 4-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid
- 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methylbenzoic acid
Uniqueness
5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-dimethoxybenzoic acid is unique due to its specific substitution pattern on the benzoic acid ring, which can influence its chemical reactivity and biological activity. The presence of two methoxy groups provides additional sites for chemical modification, potentially leading to a wide range of derivatives with diverse properties and applications.
Eigenschaften
Molekularformel |
C13H14N2O6 |
|---|---|
Molekulargewicht |
294.26 g/mol |
IUPAC-Name |
5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-dimethoxybenzoic acid |
InChI |
InChI=1S/C13H14N2O6/c1-20-9-6-10(21-2)8(5-7(9)12(17)18)15-4-3-11(16)14-13(15)19/h5-6H,3-4H2,1-2H3,(H,17,18)(H,14,16,19) |
InChI-Schlüssel |
IESPPAQUXITPCA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C(=O)O)N2CCC(=O)NC2=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B13496697.png)
![ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13496699.png)





![rac-(1R,2R,4R)-5,5-difluorobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13496717.png)

![6-[(Boc-amino)methyl]nicotinonitrile](/img/structure/B13496741.png)


